![molecular formula C19H15N3OS B5800286 N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC-1 was first synthesized in 2005, and since then, numerous studies have been conducted to explore its mechanism of action, physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. PAC-1 binds to a specific site on procaspase-3, inducing a conformational change that leads to its activation. This results in the cleavage of various cellular proteins and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that PAC-1 has a selective effect on cancer cells, inducing apoptosis in a variety of cancer cell lines while having minimal effects on normal cells. PAC-1 has also been shown to inhibit tumor growth in animal models, further supporting its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a promising candidate for combination therapy with other agents that may have more toxic side effects. One limitation of PAC-1 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of PAC-1's potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to optimize its use in cancer therapy.
Méthodes De Synthèse
The synthesis of PAC-1 involves a multi-step process that includes the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioyl chloride. This intermediate is then reacted with 4-biphenylamine to produce PAC-1. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for chemotherapy. PAC-1 has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
IUPAC Name |
4-phenyl-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-7-4-12-20-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJQGCVWXWPRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylcarbamothioyl)biphenyl-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.